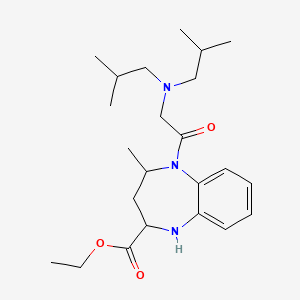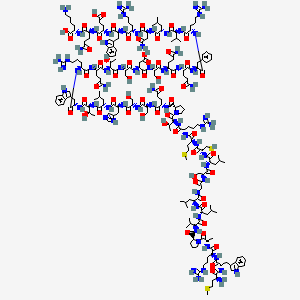
3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile typically involves the diazotization of 6-methoxybenzothiazole followed by coupling with 3-methylphenylamine. The resulting intermediate is then reacted with 2-hydroxyethylamine and propiononitrile under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzothiazole and phenyl derivatives.
Scientific Research Applications
3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the production of advanced materials and as a colorant in various products.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile involves its interaction with biological molecules through the azo and benzothiazole moieties. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects. The compound’s ability to bind to DNA and proteins also contributes to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
Compared to similar compounds, 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and propiononitrile groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
73384-74-4 |
|---|---|
Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C20H21N5O2S/c1-14-12-15(25(10-11-26)9-3-8-21)4-6-17(14)23-24-20-22-18-7-5-16(27-2)13-19(18)28-20/h4-7,12-13,26H,3,9-11H2,1-2H3 |
InChI Key |
RBHMUFXLBCEVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















